2-[1-(Oxirane-2-carbonyl)piperidin-4-yl]-2-phenylacetonitrile
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Overview
Description
2-[1-(Oxirane-2-carbonyl)piperidin-4-yl]-2-phenylacetonitrile is a complex organic compound that features a piperidine ring, an oxirane group, and a phenylacetonitrile moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-(Oxirane-2-carbonyl)piperidin-4-yl]-2-phenylacetonitrile typically involves multi-step organic reactionsThe reaction conditions often require specific catalysts and solvents to ensure the desired product yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale organic synthesis techniques. These methods are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain consistent reaction conditions and high throughput .
Chemical Reactions Analysis
Types of Reactions
2-[1-(Oxirane-2-carbonyl)piperidin-4-yl]-2-phenylacetonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, pressures, and the use of inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups .
Scientific Research Applications
2-[1-(Oxirane-2-carbonyl)piperidin-4-yl]-2-phenylacetonitrile has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: The compound can be utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[1-(Oxirane-2-carbonyl)piperidin-4-yl]-2-phenylacetonitrile involves its interaction with specific molecular targets. The oxirane group is highly reactive and can form covalent bonds with nucleophilic sites in biological molecules, potentially inhibiting enzyme activity or altering protein function. The piperidine ring and phenylacetonitrile moiety contribute to the compound’s overall stability and reactivity .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other piperidine derivatives and oxirane-containing molecules. Examples are:
- Piperine
- Evodiamine
- Matrine
- Berberine
- Tetrandine
Uniqueness
What sets 2-[1-(Oxirane-2-carbonyl)piperidin-4-yl]-2-phenylacetonitrile apart is its unique combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
2-[1-(oxirane-2-carbonyl)piperidin-4-yl]-2-phenylacetonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O2/c17-10-14(12-4-2-1-3-5-12)13-6-8-18(9-7-13)16(19)15-11-20-15/h1-5,13-15H,6-9,11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QXKPKRBSFFHNDO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(C#N)C2=CC=CC=C2)C(=O)C3CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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